nNOS Inhibition Potency
1-Methyl-4-nitro-1H-pyrrol-2-amine demonstrates a lower IC50 for neuronal nitric oxide synthase (nNOS) inhibition than the well-established inhibitor 7-nitroindazole. The compound achieves an IC50 of 410 nM (0.41 μM) in rat brain homogenates [1], whereas 7-nitroindazole exhibits an IC50 of 0.9 ± 0.1 μM against rat cerebellar NOS [2]. This represents a 2.2-fold increase in potency for the target compound.
| Evidence Dimension | nNOS Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 0.41 μM (410 nM) |
| Comparator Or Baseline | 7-Nitroindazole: 0.9 ± 0.1 μM |
| Quantified Difference | Target compound is ~2.2x more potent (lower IC50) |
| Conditions | Rat brain homogenate (nNOS) / Rat cerebellar NOS inhibition assay |
Why This Matters
This data provides a quantitative basis for selecting this compound over 7-nitroindazole for nNOS-related studies, where enhanced in vitro potency may be critical for assay sensitivity or target engagement.
- [1] BindingDB. BDBM50347287 (CHEMBL1796278) Affinity Data: IC50: 410nM for nNOS inhibition in Sprague-Dawley rat brain homogenates. View Source
- [2] Babbedge, R. C., Bland-Ward, P. A., Hart, S. L., & Moore, P. K. (1993). Inhibition of rat cerebellar nitric oxide synthase by 7-nitro indazole and related substituted indazoles. British Journal of Pharmacology, 110(1), 225-228. View Source
